molecular formula C12H14N2O3S B13199287 Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13199287
M. Wt: 266.32 g/mol
InChI Key: JVVFVZKDZBZDMA-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core. Its structure includes a hydroxymethyl group at position 3, methyl substituents at positions 4 and 6, and an ethyl carboxylate moiety at position 3.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O3S/c1-4-17-12(16)9-6(2)10-8(5-15)14-18-11(10)13-7(9)3/h15H,4-5H2,1-3H3

InChI Key

JVVFVZKDZBZDMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the thiazolo[5,4-b]pyridine scaffold. The hydroxymethyl group can be introduced via a subsequent formylation reaction using formaldehyde and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Amine derivative.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Analogues in c-KIT Inhibition

The c-KIT inhibitory activities of thiazolo[5,4-b]pyridine derivatives are highly dependent on substituent groups. Key comparisons include:

Table 1: Substituent Effects on c-KIT Inhibitory Activity
Compound R1 Group Enzymatic IC50 (µM) Key Observations
6h 3-(Trifluoromethyl)phenyl 9.87 Moderate activity; hydrophobic interaction with kinase pocket
Target Compound 3-(Hydroxymethyl) Not reported Hydroxymethyl may enhance solubility but reduce hydrophobicity
6i Methylene-linked amide Inactive Loss of activity due to altered spatial fit
6j Urea linkage Inactive Reduced binding affinity vs. amide
  • Key Insight : The trifluoromethyl group in 6h optimizes hydrophobic interactions, whereas the hydroxymethyl group in the target compound may prioritize solubility over binding potency. Methyl substituents at positions 4 and 6 likely contribute to steric stabilization of the core scaffold .

Comparison with Other Heterocyclic Systems

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds like (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 512811-75-5) exhibit extended conjugation and additional pyrazole substituents.

Pyrazolo[3,4-b]pyridine Derivatives

Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate demonstrates predicted physicochemical properties (e.g., density: 1.30 g/cm³, pKa: 1.89) that contrast with thiazolo-pyridines. The pyrazole ring introduces stronger acidity and electrophilicity, which may influence metabolic stability .

Substituent-Driven Trends in Bioactivity

  • Hydrophobic Groups : Trifluoromethyl (as in 6h ) and aryl groups enhance kinase binding but may reduce aqueous solubility.
  • Polar Groups : Hydroxymethyl (target compound) or carboxylates improve solubility but require careful positioning to avoid disrupting hydrophobic interactions .
  • Steric Effects : Bulky substituents at positions 3 or 5 (e.g., ethyl carboxylate) can stabilize the compound’s conformation but may limit access to active sites .

Biological Activity

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS Number: 1219827-94-7) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 266.32 g/mol
  • Structure : The compound features a thiazolo-pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can act as an enzyme inhibitor or modulator by binding to active sites on enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is studied.

Biological Activities

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression. For instance, compounds in this class have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Anti-inflammatory Effects :
    • This compound has demonstrated potential in reducing inflammation in preclinical models. This activity may be linked to its ability to modulate cytokine release and inhibit inflammatory mediators .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against certain bacterial strains. Research indicates that thiazolo derivatives can disrupt bacterial cell wall synthesis or function as enzyme inhibitors within microbial metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialEffective against specific bacterial strains

Research Applications

This compound serves as a valuable scaffold for drug development. Its unique structure allows for modifications that can enhance its efficacy and selectivity against specific targets.

Potential Therapeutic Applications

  • Cancer Therapy : As an inhibitor of critical oncogenic pathways.
  • Chronic Inflammatory Diseases : Modulating immune responses in conditions like rheumatoid arthritis.
  • Infectious Diseases : Developing new antibiotics based on its antimicrobial properties.

Q & A

Q. What synthetic methodologies are commonly employed for preparing thiazolo[5,4-b]pyridine carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, refluxing a mixture of thiourea derivatives, ethyl acetoacetate, and substituted aldehydes in glacial acetic acid/acetic anhydride (1:1) under sodium acetate catalysis yields fused thiazolo-pyrimidine carboxylates. Recrystallization from ethyl acetate/ethanol (3:2) provides pure crystals suitable for structural analysis . Similar protocols can be adapted for the target compound by substituting appropriate starting materials.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Purification is achieved via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization involves:
  • Melting Point (mp) : Determined using a capillary tube apparatus (e.g., mp 427–428 K observed for analogous compounds) .
  • Spectroscopy : IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent assignment, and LC-MS for molecular ion confirmation .
  • Elemental Analysis : To verify C, H, N, S content .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the hydroxymethyl moiety. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
  • 2D NMR (COSY, HSQC, HMBC) : To confirm connectivity and resolve overlapping signals.
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For example, a dihedral angle of 80.94° between thiazolo-pyrimidine and benzene rings was resolved via single-crystal XRD .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra for comparison .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer :
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to acetic acid .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate key steps.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8–10 h to 1–2 h) while maintaining ~75% yield .

Q. How can researchers investigate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based protocols (IC₅₀ determination) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., MIC values via broth microdilution) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., thymidylate synthase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity via HPLC (≥95%) and ensure consistent recrystallization solvents.
  • Interlaboratory Comparisons : Collaborate to standardize protocols (e.g., heating rate in mp determination).
  • Meta-Analysis : Compare data from peer-reviewed journals (e.g., mp 427–428 K in vs. 420–422 K in ) and identify methodological variables (e.g., solvent polarity).

Tables for Key Data

Property Value/Technique Reference
Synthesis Yield 78% (acetic acid/acetic anhydride)
Melting Point 427–428 K
Key NMR Shifts (¹H) δ 1.35 (t, CH₂CH₃), δ 4.32 (q, OCH₂)
X-ray Dihedral Angle 80.94° (thiazolo-pyrimidine vs. benzene)

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